molecular formula C29H28ClN3O6S B11077188 Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11077188
M. Wt: 582.1 g/mol
InChI Key: XMQCPTXWPYFWBP-UHFFFAOYSA-N
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Description

Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with a mouthful of a name! Let’s break it down:

    This compound: belongs to the class of pyrano[2,3-d]pyrimidine derivatives.

Preparation Methods

The synthesis of this compound involves several steps:

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and substituents present.

Scientific Research Applications

    Chemistry: Used as a building block for designing novel heterocyclic compounds.

    Biology and Medicine: Investigated for potential antitumor, antibacterial, and antiviral activities.

    Industry: May find applications in pharmaceuticals or materials science.

Mechanism of Action

  • The exact mechanism remains to be fully elucidated. its interactions with molecular targets and pathways likely contribute to its biological effects.

Comparison with Similar Compounds

  • While I don’t have direct information on similar compounds, the uniqueness of this compound lies in its intricate structure and potential multifaceted activities.

Properties

Molecular Formula

C29H28ClN3O6S

Molecular Weight

582.1 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-chloroanilino)-2-oxoethyl]-3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C29H28ClN3O6S/c1-4-39-28(36)19-6-12-22(13-7-19)33-27(35)23(16-26(34)31-21-10-8-20(30)9-11-21)32(29(33)40)17-18-5-14-24(37-2)25(15-18)38-3/h5-15,23H,4,16-17H2,1-3H3,(H,31,34)

InChI Key

XMQCPTXWPYFWBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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